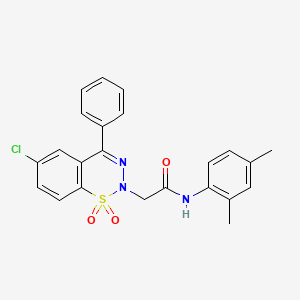![molecular formula C16H9F3N2O3S B2551535 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207017-82-0](/img/structure/B2551535.png)
4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(Trifluoromethoxy)phenyl isothiocyanate is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . It is used as a synthetic intermediate for medicine .
Synthesis Analysis
Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . A mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2’-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid was stirred for 36 hours under reflux .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethoxy)phenyl isothiocyanate is C8H4F3NOS . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Chemical Reactions Analysis
The electrochromic behaviors of the synthesized polydithienylpyrroles were characterized . The PTTPP film displays three various colors from reduced to oxidized states .Physical And Chemical Properties Analysis
The compound 4-(Trifluoromethoxy)phenyl isothiocyanate has an average mass of 219.184 Da . It has a log BCF of 2.670 and a log Kow of 4.38 (estimated) .Aplicaciones Científicas De Investigación
- Electrochromic materials change their colors reversibly upon applying potentials or undergoing redox processes. Researchers have explored the use of 4-(trifluoromethoxy)phenyl-containing polymers as promising anodic materials for electrochromic devices . These materials exhibit reversible color changes and high transmittance, making them suitable for applications like smart windows, auto-dimming mirrors, and energy storage devices.
- The synthesis and characterization of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) have been investigated . These compounds display various colors upon oxidation and reduction, making them useful for creating multi-colored electrochromic films. Their high transmittance change and efficient switching behavior contribute to their potential in thin film applications.
- N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment have been synthesized. These compounds show promise as inhibitors of human soluble epoxide hydrolase, which plays a role in various physiological processes . Targeting this enzyme could have implications in drug development and disease treatment.
- The compound’s unique structure, including the trifluoromethoxy group, makes it interesting for chemical synthesis and medicinal chemistry. Researchers have explored its reactivity and potential applications in drug design and optimization .
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride has been used in the synthesis of pyrazole-containing bisphosphonate esters . Bisphosphonates are important in bone health and have applications in treating osteoporosis and other bone-related conditions.
- The introduction of the trifluoromethoxy unit in various materials affects their energy levels, optical properties, and electrochemical behavior. Researchers continue to explore the potential of this compound in optoelectronic devices, sensors, and other advanced materials .
Electrochromic Materials
Organic Synthesis and Thin Films
Inhibitors for Human Soluble Epoxide Hydrolase
Chemical Synthesis and Medicinal Chemistry
Bisphosphonate Synthesis
Materials Science and Optoelectronics
Safety And Hazards
Propiedades
IUPAC Name |
1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3S/c17-16(18,19)24-12-7-5-11(6-8-12)21-10-13(9-20)25(22,23)15-4-2-1-3-14(15)21/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMONWVGOWTTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2551459.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2551461.png)
![(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2551462.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2551464.png)
![[(3-Methoxyquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B2551465.png)





